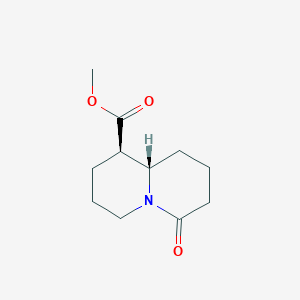
2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- is a chemical compound with the molecular formula C10H17NO3 It is a derivative of quinolizine, a bicyclic nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted cyclohexanone with an amine, followed by esterification. The reaction conditions often require the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as raw material preparation, reaction optimization, purification, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolizine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and formulation.
Industry: Used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, and other biomolecules that mediate its biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinolizine derivatives: Compounds with similar bicyclic structures and nitrogen-containing heterocycles.
Quinolone derivatives: Compounds with similar quinoline structures and biological activities.
Uniqueness
2H-Quinolizine-1-carboxylic acid, octahydro-6-oxo-, methyl ester, cis- is unique due to its specific structural features and potential applications. Its cis-configuration and specific functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
85588-63-2 |
|---|---|
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
methyl (1R,9aS)-6-oxo-1,2,3,4,7,8,9,9a-octahydroquinolizine-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-15-11(14)8-4-3-7-12-9(8)5-2-6-10(12)13/h8-9H,2-7H2,1H3/t8-,9+/m1/s1 |
InChI Key |
RPCGMNNYJAFAML-BDAKNGLRSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN2[C@H]1CCCC2=O |
Canonical SMILES |
COC(=O)C1CCCN2C1CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


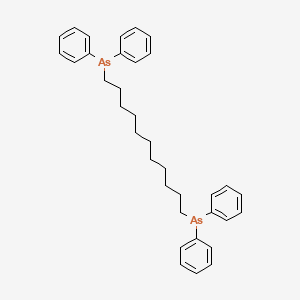
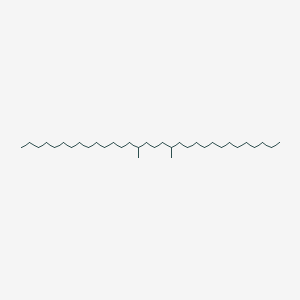

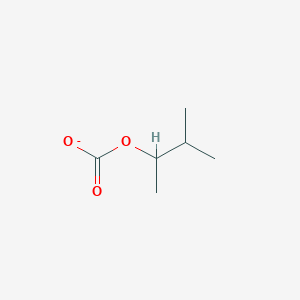
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
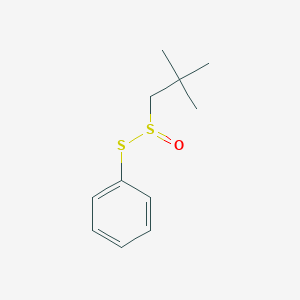
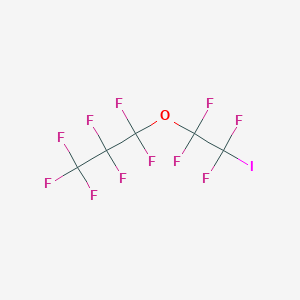
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
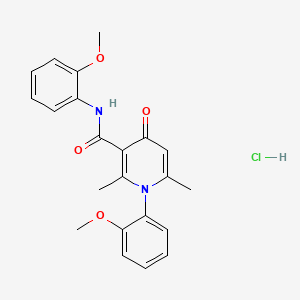
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
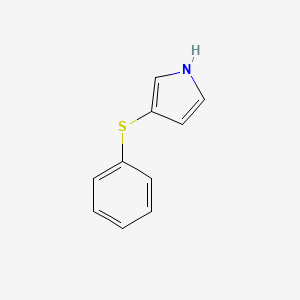
![(Ethane-1,2-diyl)bis[diisocyanato(phenyl)silane]](/img/structure/B14421536.png)
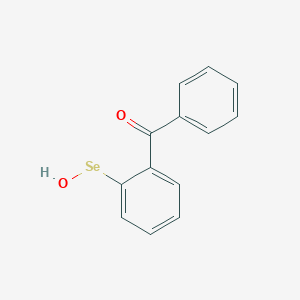
![1-[3-(1,3-Dithian-2-ylidene)propyl]pyrrolidine-2,5-dione](/img/structure/B14421546.png)
